molecular formula C6H13NO3 B1427001 Methyl 2-amino-3-methoxy-2-methylpropanoate CAS No. 954214-16-5

Methyl 2-amino-3-methoxy-2-methylpropanoate

Cat. No.: B1427001
CAS No.: 954214-16-5
M. Wt: 147.17 g/mol
InChI Key: DCTDZOZFFDUTRP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methoxy-2-methylpropanoate is a chemical compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is a derivative of serine, an amino acid, and is characterized by the presence of an amino group, a methoxy group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Methyl 2-amino-3-methoxy-2-methylpropanoate has a wide range of applications in scientific research:

Safety and Hazards

“Methyl 2-amino-3-methoxy-2-methylpropanoate” is classified as a dangerous substance. The hazard statements include H227, H314, and H335 . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

As for the compound’s pharmacokinetics, this would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can significantly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect.

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound is stored at a temperature of 4°C .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-methoxy-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine proteases, which are enzymes that cleave peptide bonds in proteins. The interaction between this compound and serine proteases involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to enzyme inhibition . This interaction is crucial for regulating various physiological processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, this compound can alter gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential impact on cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate physiological processes effectively . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound can be metabolized by aminotransferases, leading to the production of amino acids and other intermediates involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target cells. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability in the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . This subcellular localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methoxy-2-methylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of serine derivatives. The reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-methoxy-2-methylpropanoate is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-amino-3-methoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTDZOZFFDUTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954214-16-5
Record name methyl 2-amino-3-methoxy-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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